
2,2'-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a tetraketone compound known for its significant biological activities. It is part of a class of compounds that exhibit diverse biological potencies, making it a highly significant oxygen-containing organic compound .
Méthodes De Préparation
The synthesis of 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a Knoevenagel-Michael cascade procedure. This method uses 1,3-dicarbonyl compounds and aldehydes . A green protocol has been developed for its preparation, involving a multicomponent condensation reaction between aromatic aldehydes and dimedone in the presence of montmorillonite KSF as a catalyst under microwave irradiation . This method is efficient and environmentally friendly, providing excellent yields.
Analyse Des Réactions Chimiques
2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 2-aminopyrazine as a catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It shows significant antioxidant activity, which has been tested using different procedures like DPPH, ABTS, and TAC . It also exhibits inhibitory activity against lipoxygenase and tyrosinase, making it useful in the treatment of dermatological disorders such as hyperpigmentation and skin melanoma . Additionally, it has antibacterial properties and is used in the synthesis of heterocyclic compounds, especially xanthenes and acridinediones .
Mécanisme D'action
The mechanism of action for 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves the activation of the aldehyde carbonyl group by forming a hydrogen bond with the amino group of 2-aminopyrazine . This activation leads to the insertion of one molecule of dimedone, forming an intermediate that undergoes further reactions to produce the final compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) include 2,2’-((4-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) and 2,2’-((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The unique chlorine substituent in 2,2’-((3-Chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) contributes to its distinct properties and effectiveness in various applications.
Propriétés
Formule moléculaire |
C23H27ClO4 |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3 |
Clé InChI |
IUZAYWPRPYUXOA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



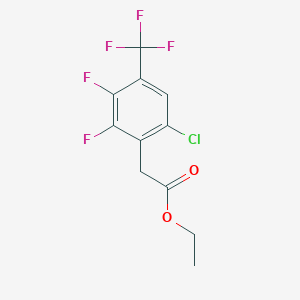

![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)
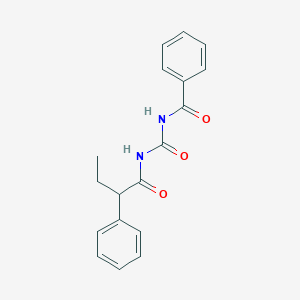
![(10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13409656.png)

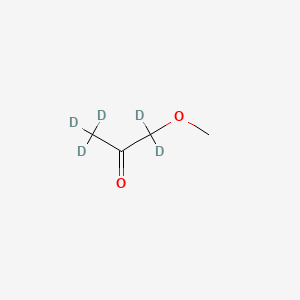
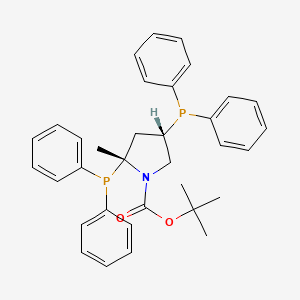
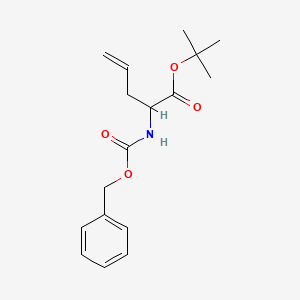
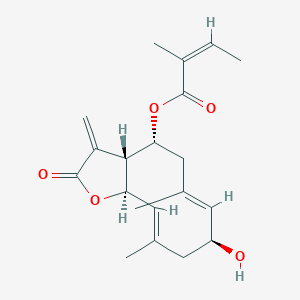
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)

![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
